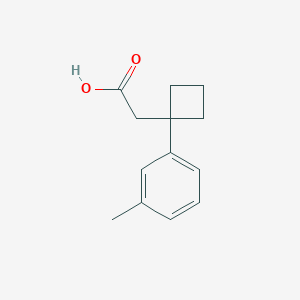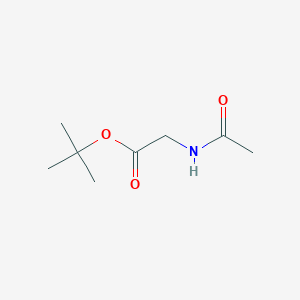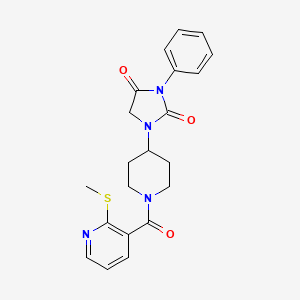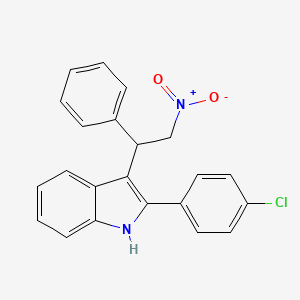![molecular formula C16H11F2N5O B2626689 N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1385320-14-8](/img/structure/B2626689.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound. It is a key structural fragment of antiviral agents . The compound is part of the pyrimidine family, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes a cyano group and a 2,4-difluorophenyl group.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of this compound . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Applications De Recherche Scientifique
Antiviral Activity : One study explored the antiviral activity of pyrazolo[3,4-d]pyrimidine analogues. They found that some derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
Tumor Imaging in PET Scans : Another study synthesized 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for potential use in tumor imaging with Positron Emission Tomography (PET). They observed significant differences in tumor uptake among the synthesized compounds (Xu et al., 2012).
Regioselective Synthesis : Research into the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines found methods to synthesize these compounds with specific substituents, which could be relevant for various applications (Drev et al., 2014).
Synthesis of Pyrazolo[3,4-d]pyrimidines : A study detailed new syntheses of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol and oxyallopurinol. These compounds have potential applications in medicinal chemistry (Hildick & Shaw, 1971).
Fungicidal Activity : Pyrazolo[1,5-a]pyrimidine analogues of carboxin were synthesized for their potential fungicidal activity. The study aimed to identify compounds with high fungicidal activity in fungal growth assays (Huppatz, 1985).
Inhibitors for Acute Ischemic Stroke : A series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential for treatment of acute ischemic stroke (Mukaiyama et al., 2007).
Antimicrobial Activity : The synthesis and antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives were explored, indicating potential applications in developing new antimicrobial agents (Gein et al., 2010).
PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : A study synthesized a specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Propriétés
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O/c1-9-4-5-23-15(21-9)12(8-20-23)16(24)22-14(7-19)11-3-2-10(17)6-13(11)18/h2-6,8,14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGQQMTYMPDTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)
![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)



![N-(4-ethoxyphenyl)benzo[d]thiazole-2-carbothioamide](/img/structure/B2626612.png)
![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)
![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydro-2-naphthalenyl]-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4'-piperidin]-6-yl]methanesulfonamide](/img/structure/B2626615.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2626623.png)
